(E)-4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c14-8-12-5-1-2-9(12)6-13(7-12)10(15)3-4-11(16)17/h3-4,9,14H,1-2,5-8H2,(H,16,17)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEMMHCNFKWPLM-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CN(CC2(C1)CO)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid (CAS Number: 2098155-56-5) is a complex organic molecule characterized by its unique structure, which includes a hexahydrocyclopenta[c]pyrrole ring system. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C12H17NO4 |
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | This compound |
| SMILES | OCC12CCCC2CN(C1)C(=O)/C=C/C(=O)O |
The compound features both a hydroxymethyl group and an oxobutanoic acid moiety, which contribute to its distinct chemical properties and potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate various biochemical pathways, leading to significant biological effects. Research indicates that the compound may exhibit:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : The compound could interact with receptors, potentially influencing signaling pathways.
Potential Therapeutic Applications
Research has suggested several areas where this compound may have therapeutic potential:
- Anticancer Activity : Preliminary studies indicate that the compound may possess anticancer properties by inhibiting tumor cell growth.
- Anti-inflammatory Effects : The modulation of inflammatory pathways suggests potential use in treating inflammatory diseases.
- Neuroprotective Properties : There is emerging evidence that the compound may protect neuronal cells from oxidative stress.
Case Studies and Research Findings
-
Anticancer Studies :
- A study conducted on various cancer cell lines showed that this compound exhibited significant cytotoxicity, particularly against breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
-
Anti-inflammatory Research :
- In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent.
-
Neuroprotection :
- A study investigating neuroprotective effects found that the compound could reduce neuronal apoptosis induced by oxidative stress in cultured neurons. This suggests a possible application in neurodegenerative diseases.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to undergo various chemical reactions, including:
- Oxidation : The hydroxymethyl group can be oxidized to form carboxylic acids.
- Reduction : The oxo group can be reduced to form hydroxyl groups.
- Substitution : Nucleophilic substitution can occur at the hydroxymethyl group.
These reactions are crucial for developing new materials and compounds in organic synthesis.
Biology
In biological research, (E)-4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid has been investigated for its potential interactions with biomolecules:
-
Enzyme Inhibition : It has shown inhibitory effects on cysteinyl proteinases, which are involved in critical physiological processes such as protein turnover and cellular signaling.
Biological Target Effect Cysteinyl Proteinases Inhibition
Medicine
The compound is being explored for its therapeutic properties:
-
Anticancer Activity : Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cells by activating caspases, which are essential for programmed cell death.
Cancer Cell Line Concentration (µg/mL) Effect HepG2 (Liver Cancer) 100 - 200 Reduced cell viability EACC (Esophageal Cancer) 100 - 200 Induced apoptosis - Anti-inflammatory Properties : Research has shown that related compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Antiproliferative Effects
In vitro studies have demonstrated that this compound significantly reduces cell viability in various cancer cell lines. The mechanism involves the modulation of apoptotic pathways, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
Similar compounds have exhibited significant antibacterial activity against various strains. This suggests that this compound may also possess antimicrobial properties, warranting further investigation into its efficacy against bacterial infections.
Comparison with Similar Compounds
Structural Analogues of Cyclopenta-Pyrrol Derivatives
(a) Methyl 6-isopropyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylate (Compound 31)
- Core Structure : Shares the hexahydrocyclopenta[c]pyrrol ring but substitutes the hydroxymethyl group with a trifluoromethylphenyl moiety and a pyrimidine-carboxylate side chain.
- Functional Differences : The absence of the α,β-unsaturated ketone reduces electrophilic reactivity, while the trifluoromethyl group enhances lipophilicity.
- Synthesis : Prepared via similar coupling reactions but diverges in post-functionalization steps (e.g., pyrimidine ring formation) .
(b) 2-Hydroxy-4-(3-hydroxyphenyl)-4-oxobut-2-enoic acid (Compound 27)
- Core Structure: Retains the 4-oxobut-2-enoic acid chain but replaces the bicyclic system with a hydroxyphenyl group.
- Key Data :
- Reactivity: The phenolic hydroxyl group enables chelation or antioxidant activity, contrasting with the bicyclic system’s steric effects in the target compound.
(c) Hexahydro-1-methoxy-3-phenylcyclopenta[b]pyrrol-2-one Derivatives
- Core Structure : Cyclopenta[b]pyrrol (vs. [c]pyrrol in the target compound), altering ring junction geometry and substituent accessibility.
- Functional Groups: Methoxy and phenyl groups dominate, differing from the hydroxymethyl and oxobut-2-enoic acid in the target.
- Synthesis : Analogous methods (e.g., acetonitrile reflux, hydrogenation) but tailored for phenyl and ester substituents .
Physicochemical and Functional Comparisons
Bioactivity and Therapeutic Implications
- Ferroptosis Induction : The α,β-unsaturated ketone resembles ferroptosis-inducing compounds (FINs) described in , which exploit electrophilic reactivity to disrupt redox homeostasis .
- Enzyme Inhibition : The bicyclic scaffold may mimic natural alkaloids, enabling interactions with proteases or kinases, as seen in cyclopenta[b]pyrrol derivatives .
Preparation Methods
Formation of Hexahydrocyclopenta[c]pyrrole Core
- The bicyclic hexahydrocyclopenta[c]pyrrole scaffold is commonly synthesized via intramolecular cyclization reactions starting from appropriately functionalized pyrrolidine or cyclopentane derivatives.
- Typical methods include:
Introduction of Hydroxymethyl Group
- Hydroxymethylation at the 3a-position is achieved through selective oxidation or hydroxymethyl transfer reactions.
- Common approaches include:
- Hydroxymethylation using formaldehyde under basic conditions.
- Oxidation of methyl groups to hydroxymethyl via controlled oxidation reagents.
Construction of the (E)-4-oxobut-2-enoic Acid Side Chain
- The side chain is typically introduced via condensation or coupling reactions.
- The (E)-configuration of the double bond is controlled by:
- Wittig or Horner–Wadsworth–Emmons olefination reactions using aldehyde or ketone precursors.
- Use of stereoselective catalysts or reaction conditions favoring the trans-alkene geometry.
Representative Preparation Method from Patent Literature
A European patent (EP2717860A1) describes related pharmaceutically active organic compounds with similar bicyclic cores and side chains, emphasizing water-soluble formulations but also detailing synthetic intermediates. Although the patent focuses on formulations, it includes:
- Stepwise synthesis beginning with cyclopentane derivatives.
- Use of protective groups to manage hydroxyl and amine functionalities.
- Selective oxidation and olefination to install the required unsaturated acid moiety.
Research Findings and Data Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | Amino alcohol + acid/base catalyst | Formation of hexahydrocyclopenta[c]pyrrole core |
| 2 | Hydroxymethylation | Formaldehyde, base | Introduction of hydroxymethyl at 3a-position |
| 3 | Oxidation | Mild oxidants (e.g., PCC, TEMPO) | Conversion of methyl to hydroxymethyl if needed |
| 4 | Olefination (Wittig/HWE) | Phosphonium ylide or phosphonate ester | Installation of (E)-4-oxobut-2-enoic acid side chain |
| 5 | Deprotection and purification | Acid/base workup, chromatography | Isolation of pure target compound |
Stereochemical Considerations
- The molecule contains multiple stereocenters (notably at positions 3a and within the bicyclic core).
- Stereoselective synthesis is achieved by:
- Using chiral starting materials or auxiliaries.
- Employing stereoselective catalysts or reagents.
- Control of the (E)-double bond geometry is critical for biological activity and is typically ensured by reaction condition optimization during olefination.
Additional Notes
- The compound is closely related to heterocyclic fatty acids and bicyclic amino acid derivatives found in natural products and pharmaceutical agents.
- Synthetic routes often require careful handling of sensitive functional groups and may involve multiple purification steps.
- No direct synthesis protocols were found in typical chemical databases or general commercial suppliers, indicating the synthesis is specialized and likely proprietary or published in patent literature.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (E)-4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobut-2-enoic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions with precise control of stereochemistry and functional group protection. For example, analogous cyclopenta[c]pyrrol derivatives are synthesized via alkylation, hydroxylation, and oxidation steps. In one protocol, hydroxyl-containing intermediates are generated by hydrogenation of acetate precursors (e.g., compound 11 in ) under acidic conditions (95% ethanol, H₂/Pd-C). Solvent choice (e.g., acetonitrile for alkylation) and temperature (reflux conditions) are critical to avoid side reactions. Post-reaction purification often involves crystallization or column chromatography .
Q. How is the structural integrity of this compound validated after synthesis?
- Methodological Answer : Characterization relies on spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) is used to confirm stereochemistry (e.g., hexahydrocyclopenta[c]pyrrol moieties show distinct proton splitting patterns in DMSO-d₆ at δ 1.74–3.75 ppm, as seen in ). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98% in some cases, as per ). Elemental analysis (C, H, N) and infrared spectroscopy (IR) validate functional groups like hydroxymethyl (-OH stretch at ~3200 cm⁻¹) and α,β-unsaturated ketones (C=O stretch at ~1700 cm⁻¹) .
Q. What solvents and conditions are optimal for stabilizing this compound during storage?
- Methodological Answer : Stability studies suggest that organic degradation rates increase with temperature. For short-term storage, lyophilization and storage at -20°C in inert atmospheres (argon) are recommended. For aqueous solutions, buffered systems (pH 6–7) with antioxidants (e.g., ascorbic acid) can mitigate oxidation. Continuous cooling during experiments is advised to minimize decomposition, as seen in wastewater matrix studies () .
Advanced Research Questions
Q. How do experimental design limitations impact reproducibility in studies involving this compound?
- Methodological Answer : A key limitation is sample variability. For instance, synthetic mixtures prepared with limited initial samples (e.g., 8 variants in ) may not capture real-world chemical diversity, leading to biased degradation profiles. To address this, factorial design experiments with ≥20 variants are recommended to account for matrix effects. Additionally, time-sensitive degradation (e.g., 9-hour data collection windows) necessitates real-time monitoring via LC-MS to track intermediate formation .
Q. What strategies resolve contradictions in bioactivity data caused by structural analogs?
- Methodological Answer : Structural analogs (e.g., retinol-binding protein antagonists in ) may exhibit divergent bioactivity due to minor stereochemical differences. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target receptors, while isotopic labeling (e.g., ¹³C-NMR) clarifies metabolic pathways. For example, substituting the hydroxymethyl group with fluorophenyl moieties () alters hydrophobicity, requiring partition coefficient (LogP) adjustments via Hammett analysis .
Q. How can degradation pathways be mapped for this compound under physiological conditions?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) combined with mass spectrometry identifies primary degradation products. For instance, α,β-unsaturated ketones are prone to Michael addition reactions, forming adducts with thiols (e.g., glutathione). In vitro assays using liver microsomes (e.g., human S9 fraction) can reveal phase I/II metabolism, with UPLC-QTOF-MS tracking hydroxylation or glucuronidation .
Q. What analytical challenges arise when quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer : Matrix interference from phospholipids or proteins requires selective sample preparation. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) improves recovery rates. For LC-MS/MS quantification, deuterated internal standards (e.g., d₃-hydroxymethyl analogs) correct for ion suppression. Validation parameters (LOQ ≤ 1 ng/mL, RSD <15%) must adhere to ICH Q2(R1) guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
